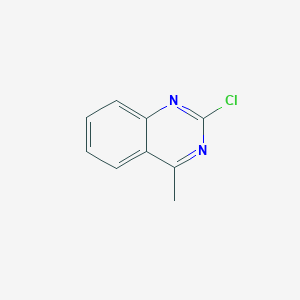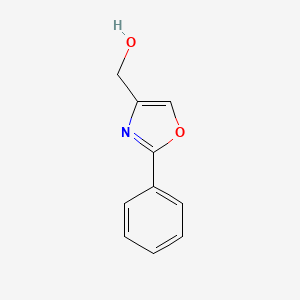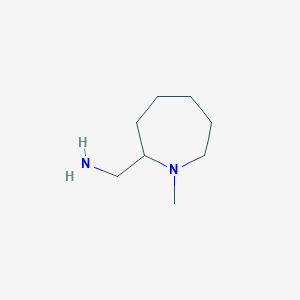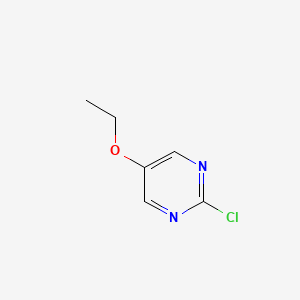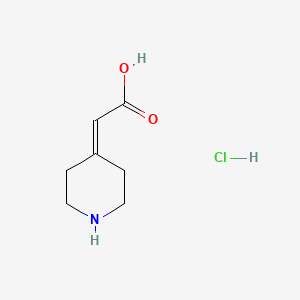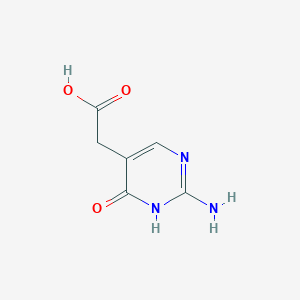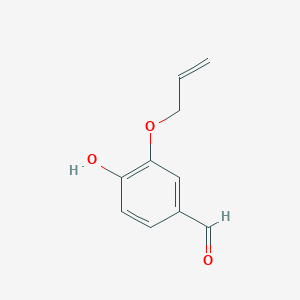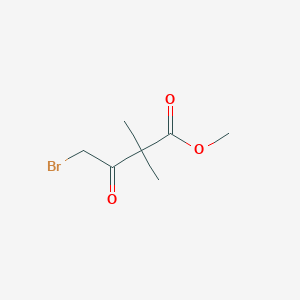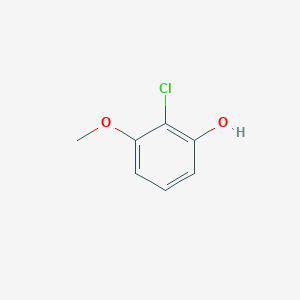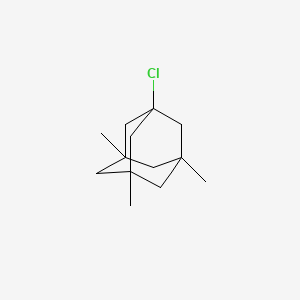
4-Amino-8-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-8-methoxy-2-methylquinoline” is a unique chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The IUPAC name for this compound is 8-methoxy-2-methyl-4-quinolinamine . The InChI code for this compound is 1S/C11H12N2O/c1-7-6-9 (12)8-4-3-5-10 (14-2)11 (8)13-7/h3-6H,1-2H3, (H2,12,13) .Scientific Research Applications
Antibacterial Activity : 4-Amino-8-methylquinolines substituted with a hydroxy- or methoxy-group at the 5- and 6-position have been found to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
Antiparasitic Properties : 8-Aminoquinolines, a class of antiparasitic agents, have shown efficacy in animal models of malaria and pneumocystis pneumonia. Research indicates that the configuration at the asymmetric center in the 8-amino side chain affects the efficacy and toxicity profiles of these compounds (Nanayakkara et al., 2008).
Pharmaceutical Development : The development of NPC 1161C, a novel investigational antimalarial drug, involved the use of 4-amino-8-methoxy-2-methylquinoline. The drug's pharmaceutical development included the creation of a stability-indicating reversed-phase HPLC method for its detection and quantification (Dutta, Avery, & Wyandt, 2006).
Antitumor Activity : Quinoline-Indole-Schiff base derivatives, incorporating the 8-methoxy-2-methylquinoline moiety, have been studied for their antitumor activity against hepatocellular carcinoma. The structure of these compounds, particularly the 8-methoxy-2-methylquinoline part, was found critical for their biological function (Li et al., 2021).
Fluorescent Sensing : A study on an 8-aminoquinoline-based fluorescent Zn2+ sensor highlighted the use of 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol for cell imaging studies. This compound displayed selectivity for Zn2+ over other biological metal ions, making it a candidate for development as a potential probe (Pradhan et al., 2015).
Enantioselective Interactions : Research into the enantioselective interactions of 8-Aminoquinoline therapeutics with human monoamine oxidases A and B has been conducted. This study is important for understanding the metabolic pathways and potential toxicity of 8-AQ based drugs (Chaurasiya et al., 2021).
Food Preservation : The antimicrobial potentials of 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, were explored for the development of natural preservatives against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).
Synthetic Chemistry : Various studies have been conducted on the synthesis and characterization of 4-amino-8-methoxy-2-methylquinoline derivatives, exploring their potential applications in different fields like medicinal chemistry and material science. These include the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives (Horchler et al., 2007), and investigations into the electrochemical properties of azo-compounds derived from 4-amino-2-methylquinoline (El-Attar, Ismail, & Ghoneim, 2012).
Mechanism of Action
Target of Action
4-Amino-8-methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry Quinoline derivatives have been known to exhibit substantial biological activities .
Mode of Action
Quinoline derivatives have been reported to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound is 18823 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Quinoline derivatives have been reported to exhibit various biological and pharmaceutical activities .
Action Environment
The synthesis of quinoline derivatives can be influenced by various factors, including temperature .
properties
IUPAC Name |
8-methoxy-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHHZADQRAEVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589059 |
Source


|
| Record name | 8-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
657391-86-1 |
Source


|
| Record name | 8-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



